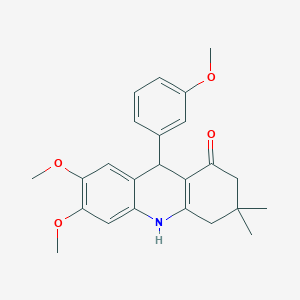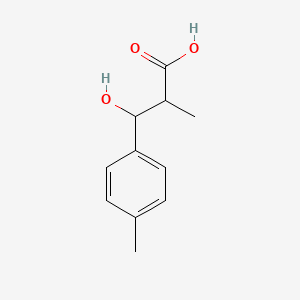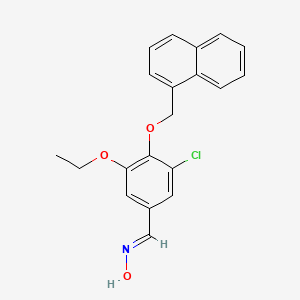![molecular formula C20H27N5O2 B5523142 N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Nanofiltration Membranes
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : A study by Liu et al. (2012) developed novel sulfonated aromatic diamine monomers, including compounds with piperazine, for thin-film composite nanofiltration membranes. These membranes showed improved water flux and were effective in dye treatment experiments, indicating potential applications in water purification and wastewater treatment (Liu et al., 2012).
Nanofiltration Membrane with a Mussel-Inspired Interlayer : In a study by Yang et al. (2017), piperazine was used in the development of thin-film composite nanofiltration membranes with a mussel-inspired polydopamine/polyethylenimine interlayer. This innovation led to membranes with higher water permeation flux and improved salt rejection, suggesting potential in water treatment technologies (Yang et al., 2017).
High-Performance Zwitterionic Nanofiltration Membrane : Li et al. (2020) developed a zwitterionic nanofiltration membrane using a novel amine monomer with piperazine. The membrane showed enhanced surface hydrophilicity, high water permeability, and excellent antifouling properties. This study demonstrates the potential of piperazine derivatives in creating efficient and durable membranes for water filtration and desalination processes (Li et al., 2020).
Medical Imaging
Synthesis for Imaging Dopamine Receptors : Eskola et al. (2002) synthesized a compound with a piperazine component for imaging dopamine D4 receptors, using electrophilic fluorination. This research highlights the application of piperazine derivatives in the development of imaging agents for neurological studies (Eskola et al., 2002).
Environmental Science
Atmospheric Fate of Piperazine : Ma et al. (2019) investigated the role of piperazine in sulfuric acid-based particle formation, a key process in atmospheric chemistry. This study provides insights into the environmental impact of piperazine and its derivatives, which could influence climate models and pollution control strategies (Ma et al., 2019).
Drug Metabolism
Metabolism of Fostamatinib : Sweeny et al. (2010) studied the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug, which includes a piperazine derivative. This research is important for understanding the pharmacokinetics and biotransformation of drugs containing piperazine structures (Sweeny et al., 2010).
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-15(27-17-8-6-5-7-9-17)20(26)25-12-10-24(11-13-25)19-14-18(23(3)4)21-16(2)22-19/h5-9,14-15H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGEXVOSJVUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)



![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

